molecular formula C6H4F3N3O B8136327 4-(Trifluoromethyl)pyrimidine-5-carboxamide

4-(Trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B8136327
M. Wt: 191.11 g/mol
InChI Key: PEELANQFQNBMKM-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrimidine-5-carboxamide is an organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The trifluoromethyl group (-CF₃) attached to the pyrimidine ring significantly influences the compound’s chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-chloro-5-(trifluoromethyl)pyrimidine with ammonia or an amine under suitable conditions to form the carboxamide derivative . The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)pyrimidine-5-carboxamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyrimidine-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine amines .

Scientific Research Applications

4-(Trifluoromethyl)pyrimidine-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain kinases involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyridine-5-carboxamide
  • 4-(Trifluoromethyl)benzamide
  • 4-(Trifluoromethyl)thiazole-5-carboxamide

Uniqueness

4-(Trifluoromethyl)pyrimidine-5-carboxamide is unique due to its specific trifluoromethyl substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability, enhanced binding affinity, and improved pharmacokinetic profiles .

Properties

IUPAC Name

4-(trifluoromethyl)pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O/c7-6(8,9)4-3(5(10)13)1-11-2-12-4/h1-2H,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEELANQFQNBMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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